molecular formula C18H14N4 B5990454 N-[3-(1H-imidazol-5-yl)phenyl]-1-(1H-indol-3-yl)methanimine

N-[3-(1H-imidazol-5-yl)phenyl]-1-(1H-indol-3-yl)methanimine

Cat. No.: B5990454
M. Wt: 286.3 g/mol
InChI Key: CPQGBVAJHCPGLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1H-imidazol-5-yl)phenyl]-1-(1H-indol-3-yl)methanimine is a compound that features both imidazole and indole moieties. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. These structures are known for their significant roles in various biological and chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-imidazol-5-yl)phenyl]-1-(1H-indol-3-yl)methanimine typically involves the formation of the imidazole and indole rings followed by their coupling. One common method involves the cyclization of appropriate precursors to form the imidazole and indole rings, which are then linked through a methanimine bridge. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the rings and their subsequent coupling .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-imidazol-5-yl)phenyl]-1-(1H-indol-3-yl)methanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[3-(1H-imidazol-5-yl)phenyl]-1-(1H-indol-3-yl)methanimine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(1H-imidazol-5-yl)phenyl]-1-(1H-indol-3-yl)methanimine involves its interaction with specific molecular targets. The imidazole and indole moieties can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1H-imidazol-5-yl)phenyl]-1-(1H-indol-3-yl)methanimine is unique due to the combination of both imidazole and indole moieties in a single molecule.

Properties

IUPAC Name

N-[3-(1H-imidazol-5-yl)phenyl]-1-(1H-indol-3-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4/c1-2-7-17-16(6-1)14(10-21-17)9-20-15-5-3-4-13(8-15)18-11-19-12-22-18/h1-12,21H,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPQGBVAJHCPGLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NC3=CC=CC(=C3)C4=CN=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.